2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
2-(3,4-Dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring, substituted with a 3,4-dimethylphenyl acetamide moiety.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-10-4-5-13(8-11(10)2)9-16(23)22-19-21-14-6-7-15-17(18(14)25-19)20-12(3)24-15/h4-8H,9H2,1-3H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQVLJZRACDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation: Thiazolo[5,4-e]benzothiazol-2-amine Synthesis
The synthesis begins with constructing the fused thiazolo[5,4-e]benzothiazole core. A validated approach involves cyclocondensation of 4-methyl-2-aminothiophenol with triphosgene (bis(trichloromethyl) carbonate) in chloroform under reflux conditions. This yields 7-methyl-thiazolo[5,4-e]benzothiazol-2(3H)-one, which is subsequently aminated via nucleophilic substitution. Treatment with ammonium hydroxide at 60–80°C for 6–8 hours produces the 2-amine derivative.
Key Reaction Parameters:
Acetamide Bond Formation
The acetamide side chain is introduced via a two-step protocol:
Synthesis of 2-(3,4-Dimethylphenyl)acetyl Chloride
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | 1:1.05 (amine:acyl chloride) | |
| Reaction Time | 4–6 hours | |
| Yield | 68–74% |
Alternative Synthetic Routes and Modifications
One-Pot Alkylation-Amidation Strategy
A patent-pending method (CN101805302B) describes a streamlined approach using chloroacetamide as the acetylating agent. The thiazolo[5,4-e]benzothiazol-2-thione intermediate is treated with chloroacetamide in ethanol containing sodium hydroxide (NaOH) at 80°C for 2 hours. This one-pot method avoids isolating unstable intermediates and achieves yields up to 88.4%.
Advantages:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the amidation step. A mixture of the 2-amine core and 3,4-dimethylphenylacetic acid is heated with N,N’-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) under microwave conditions (100 W, 120°C, 20 minutes). This reduces reaction time from hours to minutes while maintaining yields at 70–76%.
Structural Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, benzothiazole-H)
- δ 7.89 (d, J = 8.4 Hz, 1H, thiazole-H)
- δ 7.45–7.32 (m, 3H, aromatic H from dimethylphenyl)
- δ 3.98 (s, 2H, CH₂CO)
- δ 2.87 (s, 3H, CH₃-thiazole)
- δ 2.31 (s, 6H, 3,4-(CH₃)₂C₆H₃)
FTIR (KBr, cm⁻¹):
Crystallographic Data
Single-crystal X-ray diffraction (for analogous structures) confirms the planar geometry of the fused thiazolo-benzothiazole system. The acetamide group adopts a trans configuration relative to the heterocyclic core, stabilized by intramolecular N–H···N hydrogen bonds.
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The structural similarity of 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide to known anticancer agents suggests potential efficacy against cancer cell lines. For instance:
- Combination Therapies : Research has shown that the compound can enhance the cytotoxic effects of existing chemotherapeutics like doxorubicin against cancer cell lines such as HepG-2 and MCF-7 .
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives containing the benzothiazole moiety possess broad-spectrum antibacterial and antifungal properties. For example:
- In vitro Studies : Compounds similar to 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide have shown effectiveness against various bacterial strains and fungi .
Acetylcholinesterase Inhibition
Given the importance of acetylcholine in cognitive functions, compounds with structures similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment:
- Inhibitory Activity : Research indicates that derivatives can effectively inhibit AChE with IC50 values comparable to established inhibitors .
Synthetic Methodologies
The synthesis of 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves several key steps:
- Formation of Benzothiazole Core : The initial step often includes the condensation of appropriate thiazole and benzothiazole precursors.
- Acetamide Formation : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
- Purification and Characterization : The final product is purified through recrystallization or chromatography and characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkages
Compounds sharing the acetamide-thiazolo/benzothiazole framework (e.g., 9a–9e from ) demonstrate how substituents influence bioactivity. For example:
- 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibits enhanced binding affinity in docking studies compared to 9a (phenyl-substituted) and 9b (fluorophenyl-substituted), likely due to bromine’s electron-withdrawing effects enhancing target interactions .
Table 1: Key Structural and Activity Differences in Acetamide-Linked Thiazolo Derivatives
Benzothiazole Derivatives with Bioactive Profiles
highlights 5d and 5e (spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones) as potent anti-inflammatory/antibacterial and analgesic agents, respectively. These compounds share the thiazole-benzothiazole hybrid system but differ in substituents:
Biological Activity
The compound 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a novel synthetic molecule that belongs to the class of thiazole and benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature and recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused with a benzothiazole moiety and an acetamide group, which is critical for its biological interactions.
Anticancer Activity
Recent studies have shown that thiazole and benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been reported to inhibit various cancer cell lines effectively. A study indicated that benzothiazole derivatives demonstrated potent growth inhibition in human-derived breast, colon, ovarian, and renal tumor cell lines at nanomolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | Breast Cancer | 0.05 |
| Benzothiazole Derivative B | Colon Cancer | 0.03 |
| 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | Ovarian Cancer | TBD |
Antimicrobial Activity
The compound's thiazole and benzothiazole components suggest potential antimicrobial activity. Research has shown that related compounds possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 8 µg/mL |
| Compound D | S. aureus | 4 µg/mL |
| 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression or microbial metabolism. For example, benzothiazoles have been shown to interfere with cytochrome P450 enzymes which are crucial for drug metabolism and activation of prodrugs into their active forms .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives against cancer cell lines. The study found that modifications in the phenyl ring significantly affected the anticancer potency of the compounds. The introduction of electron-donating groups enhanced the activity against certain tumor types while maintaining low toxicity levels in normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential formation of thiazolo-benzothiazole heterocycles followed by coupling with substituted acetamide groups. A typical approach includes:
- Step 1 : Cyclization of precursor amines and thioureas under acidic conditions to form the thiazolo[5,4-e][1,3]benzothiazole core .
- Step 2 : Acetylation using 3,4-dimethylphenyl acetic acid chloride in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Key Variables : Solvent choice (DMF vs. dichloromethane) impacts reaction kinetics, while temperature >70°C improves coupling efficiency but risks decomposition. Yields range from 45–75% after purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry of the thiazole and benzothiazole rings. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in substituent orientation (e.g., methyl group positioning on the benzothiazole ring). SHELX software (SHELXL/SHELXS) is widely used for refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~450–460 Da) and detects impurities .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Structural analogs show IC ranges of 5–50 µM, suggesting dose-dependent efficacy .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s electron-rich heterocycles for potential binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and the thiazolo-benzothiazole core (e.g., replacing methyl with ethyl/propyl). Use parallel synthesis to generate analogs .
- Pharmacophore Mapping : Combine molecular docking (e.g., AutoDock Vina) with experimental IC data to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- In Vivo Validation : Prioritize analogs with low cytotoxicity (IC > 100 µM in normal cells) for murine xenograft models, focusing on pharmacokinetics (e.g., bioavailability via HPLC-MS plasma analysis) .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Orthogonality : Cross-validate results using multiple techniques (e.g., ATP-based viability assays vs. caspase-3 apoptosis assays) to rule out false positives .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures ≤1%) to mitigate aggregation artifacts in cell-based assays .
- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to confirm activity trends .
Q. What advanced computational strategies predict binding modes and metabolic stability?
- Methodological Answer :
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess protein-ligand complex stability, focusing on RMSD fluctuations and binding free energy (MM-PBSA) .
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (target <5), CYP450 inhibition, and BBB permeability. Structural analogs show moderate metabolic stability (t ~2–4 hours in liver microsomes) .
- Crystal Structure-Guided Design : Overlay docking poses with X-ray data from co-crystallized targets (e.g., EGFR kinase PDB:1M17) to refine substituent geometry .
Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?
- Methodological Answer :
- Crystal Twinning : Use SHELXD for initial phase determination and PLATON’s TWINLAW to identify twin laws in problematic datasets .
- Disorder Modeling : For flexible substituents (e.g., methyl groups), apply restrained refinement (SHELXL) with isotropic displacement parameters .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density ambiguities, particularly for sulfur atoms in the thiazole rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
